N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. It is classified as an oxalamide derivative, which is a structural motif known for its biological activity. The compound's molecular formula is C20H20ClN3O3, and it possesses a molecular weight of 393.84 g/mol. This compound's unique structure includes a chloro-substituted phenyl group and a dihydrobenzofuran moiety, which may contribute to its potential biological properties.
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide typically involves several steps:
Technical details regarding the specific reagents, conditions, and yields would depend on the precise synthetic pathway chosen, which is often optimized for efficiency and purity.
The molecular structure of N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide can be represented using various structural formulas:
C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)O
.This compound features a complex arrangement that includes:
These features suggest potential interactions with biological targets due to the presence of various functional groups.
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide may undergo several chemical reactions relevant to its functionality:
These reactions are essential for exploring the compound's reactivity and potential modifications for improved efficacy in therapeutic applications.
The mechanism of action for N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide likely involves interactions with specific biological targets:
Quantitative data regarding binding affinities or inhibition constants would require empirical studies to elucidate the precise mechanisms involved.
The physical and chemical properties of N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide include:
These properties are crucial for determining the compound's viability in research and potential therapeutic applications.
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide has several scientific uses:
Further research into its efficacy and safety profiles will be essential for advancing its applications in clinical settings.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: